(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
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Overview
Description
(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of (s)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate to form the Boc-protected pyrrolidine. This intermediate is then coupled with a benzoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The benzoic acid group can be reduced to form benzyl alcohol derivatives.
Substitution: The Boc-protected pyrrolidine can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield carboxylate salts, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its structural properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected pyrrolidine ring can act as a ligand for various enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.
(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid: Similar structure but with an acetic acid moiety.
Uniqueness
(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. The benzoic acid group enhances the compound’s ability to participate in aromatic interactions and hydrogen bonding, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-5-8-13(17)11-6-4-7-12(10-11)14(18)19/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,18,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBTUILRRHUTI-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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